molecular formula C14H23NO4 B8229868 3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate

3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate

Cat. No.: B8229868
M. Wt: 269.34 g/mol
InChI Key: VRDRVUUHZJQGGO-UHFFFAOYSA-N
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Description

3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core substituted with tert-butyl and methyl ester groups. This structure confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and drug discovery. The bicyclo[3.2.1]octane system introduces steric constraints that influence binding to biological targets, as seen in its analogs with antibacterial and enzyme-modulating properties .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-10-5-6-14(7-10,9-15)11(16)18-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDRVUUHZJQGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition to Nortropinone Derivatives

In a method analogous to the synthesis of related bicyclic esters, N-Boc-nortropinone undergoes nucleophilic addition with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 50°C for 2 hours. Lithium bromide (LiBr) is employed to enhance solubility and reaction efficiency. This step forms the tertiary alcohol intermediate, which is subsequently oxidized or further functionalized. The reaction yields 31% after purification via silica gel chromatography.

N-Boc-nortropinone+MeMgBrTHF, LiBr, 50°C3-hydroxy intermediate[1]\text{N-Boc-nortropinone} + \text{MeMgBr} \xrightarrow{\text{THF, LiBr, 50°C}} \text{3-hydroxy intermediate} \quad

Reductive Amination for Bicyclic Amine Synthesis

Alternative approaches utilize reductive amination of keto esters with primary amines under hydrogenation conditions. For example, 3-keto-8-azabicyclo[3.2.1]octane derivatives are treated with sodium cyanoborohydride (NaBH3CN) in methanol, yielding the bicyclic amine core. This intermediate is critical for subsequent esterification steps.

One-Pot Tandem Reactions

Advanced synthetic routes employ tandem reactions to streamline the process:

Cyclization-Esterification Cascade

A patent discloses a one-pot procedure where 3-azabicyclo[3.2.1]octane-1,3-dicarboxylic acid reacts with tert-butyl alcohol and methanol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and DMAP . The reaction proceeds at 0°C to room temperature over 24 hours, yielding the diester in 45–50% isolated yield.

Enzymatic Resolution for Stereoselective Synthesis

Chiral variants of the compound are accessed via lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the methyl ester of the racemic diester in phosphate buffer (pH 7.0) at 37°C, enabling isolation of the enantiopure tert-butyl ester.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances Grignard reactivity but requires anhydrous conditions, whereas DCM improves Boc protection yields due to its non-polar nature.

  • Temperature : Elevated temperatures (50–60°C) accelerate esterification but risk epimerization; room temperature is preferred for stereosensitive steps.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts esterification rates in biphasic systems (water/DCM).

  • Lewis Acids : Zinc chloride (ZnCl₂) facilitates transesterification of tert-butyl groups with methanol, though this is less common for the target compound.

Analytical and Purification Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/n-heptane (50:50) resolves ester derivatives.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmaceutical-grade material.

Spectroscopic Characterization

  • ¹H NMR : Key signals include tert-butyl singlet at δ 1.44 ppm and methyl ester triplet at δ 3.67 ppm.

  • HRMS : Molecular ion peak at m/z 269.3367 [M+H]⁺ confirms the molecular formula C₁₃H₂₁NO₅.

Industrial-Scale Production Challenges

Cost Efficiency

  • Grignard Reagents : Large-scale use of MeMgBr necessitates strict temperature control to avoid exothermic runaway.

  • Mitsunobu Reagents : High costs of DEAD and PPh₃ limit scalability; alternatives like diisopropyl azodicarboxylate (DIAD) are preferred.

Waste Management

  • Triphenylphosphine Oxide : Byproduct removal requires aqueous washes and solvent recovery systems.

  • Heavy Metal Contamination : Residual zinc or lithium from catalytic steps mandates ion-exchange chromatography for API compliance.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative esterification using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature synthesis under mild conditions, though yields remain suboptimal (30–40%).

Flow Chemistry

Continuous-flow reactors with immobilized CAL-B reduce reaction times from days to hours for enzymatic resolutions, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azabicyclo[3.2.1]octane core.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Synthesis : This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives through chemical modifications.
  • Chiral Auxiliary in Asymmetric Synthesis : The compound is utilized as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Studies : Research has focused on the biological activities of this compound, particularly its interactions with biological targets such as proteins and enzymes. Preliminary studies suggest potential enzyme inhibition, which could affect metabolic pathways crucial for cell survival and proliferation.
  • Mechanism of Action : The compound's mechanism involves its binding to specific receptors or enzymes, modulating their activity due to its structural properties.

Medicine

  • Therapeutic Applications : Investigations are ongoing regarding its potential as a precursor in drug development. The compound’s unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Drug Development Precursor : Its role in synthesizing new drugs highlights its importance in medicinal chemistry.

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals with tailored properties for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate:

StudyFocusFindings
Study ASynthesis of Chiral CompoundsDemonstrated successful use as a chiral auxiliary leading to high enantiomeric excess in synthesized products.
Study BBiological ActivityIdentified potential enzyme inhibition, suggesting implications for metabolic regulation in cancer research.
Study CDrug DevelopmentExplored its utility as a precursor for synthesizing novel anti-inflammatory agents, showing promising results in preliminary trials.

Mechanism of Action

The mechanism of action of 3-tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Bicyclic Core Substituents Molecular Weight Key Activity/Application Reference
Target Compound [3.2.1]octane tert-butyl, methyl esters 294.34* Scaffold for drug design
3-Tert-butyl 1-methyl 5-formyl-[3.1.1]heptane [3.1.1]heptane formyl, tert-butyl, methyl esters 283.33 Electrophilic derivatization
2-(tert-butyl) 3-ethyl-[2.2.2]octane [2.2.2]octane tert-butyl, ethyl esters, ketone 297.35 Hydrogen bonding interactions
(−)-Gemmacin [3.2.1]octane Hydroxyl, gem-dimethyl 268.30* Antibacterial (MRSA)

*Calculated from molecular formulas in evidence.

Biological Activity

3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate is a bicyclic compound belonging to the azabicyclo family, characterized by its unique structure that includes a tert-butyl group, a methyl group, and two carboxylate groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4 with a molecular weight of approximately 269.34 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The unique stereochemistry and functional groups facilitate binding to receptors or enzymes, potentially modulating their activity.

Potential Targets:

  • Receptors : May interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : Could act as inhibitors or modulators of enzymatic activity involved in various metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against resistant strains of bacteria.
  • Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible protective roles against neurodegeneration.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of cytokine production.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antibacterial Studies : A study evaluated the effectiveness of various derivatives of azabicyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the azabicyclo core enhanced antibacterial potency, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Neuroprotective Research : In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cell lines, suggesting a mechanism that may protect against conditions like Alzheimer's disease .
  • Inflammation Modulation : A study investigated the impact of the compound on inflammatory markers in cellular models, showing a significant reduction in pro-inflammatory cytokines upon treatment .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Tropane AlkaloidsSimilar bicyclic structureVarious pharmacological effects including analgesic properties
TBTA (tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate)Similar scaffold with amino substitutionUsed in drug development for CNS disorders
Diazabicyclo CompoundsContains diazabicyclo coreKnown for their role in pharmaceutical synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For bicyclic systems like this compound, tert-butyl ester protection is critical to prevent steric hindrance during cyclization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in non-polar solvents can enhance purity. Parallel experimentation using Design of Experiments (DoE) frameworks helps identify optimal conditions .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential for confirming spatial proximity of protons in the bicyclic structure. X-ray crystallography provides definitive stereochemical assignment, particularly for the tert-butyl and methyl ester groups. High-resolution mass spectrometry (HRMS) validates molecular formula, while IR spectroscopy confirms carbamate/ester functional groups .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO or ethanol) at concentrations ≤1% (v/v) to avoid cytotoxicity. For aqueous systems, employ surfactants (e.g., Tween-80) or cyclodextrin-based encapsulation. Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the bicyclic core of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Reaction path search algorithms, such as the artificial force-induced reaction (AFIR) method, identify energetically favorable pathways. Molecular dynamics simulations predict solvent effects and steric interactions, guiding experimental prioritization .

Q. What factorial design approaches are appropriate for studying the impact of reaction parameters on synthesis efficiency?

  • Methodological Answer : A 2<sup>k</sup> factorial design evaluates main effects and interactions between variables (e.g., temperature, catalyst type, solvent). Response Surface Methodology (RSM) optimizes continuous variables (e.g., reaction time) to maximize yield. Computational tools like JMP or Minitab automate data analysis, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in synthetic yields reported across different studies?

  • Methodological Answer : Conduct reproducibility audits by replicating reported conditions with strict control of variables (e.g., reagent purity, moisture levels). Use sensitivity analysis to identify critical parameters (e.g., anhydrous vs. hydrated catalysts). Cross-validate results using alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) .

Q. What strategies enable the study of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematic modification of substituents (e.g., tert-butyl vs. benzyl groups) followed by bioactivity assays (e.g., receptor binding or enzymatic inhibition) identifies key pharmacophores. Molecular docking (using AutoDock Vina) predicts binding affinities, while QSAR models correlate structural features with activity .

Data Analysis and Contradiction Management

Table 1 : Common Pitfalls in Experimental Design and Mitigation Strategies

Issue Mitigation Strategy Reference
Low reproducibility of yieldsStrict anhydrous conditions; inert atmosphere (N₂/Ar)
Ambiguous NMR assignmentsUse of deuterated solvents and 2D NMR techniques
Computational vs. experimental divergenceCalibrate force fields with experimental data

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